8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE
Overview
Description
8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE is a complex organic compound that belongs to the class of phenanthrolines. Phenanthrolines are heterocyclic compounds known for their aromatic properties and are widely used in coordination chemistry. This particular compound features a hydroxyphenyl group and a phenyl group attached to a cyclohexaphenanthroline structure, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE typically involves multiple steps, starting with the preparation of the phenanthroline core. One common method is the Skraup reaction, which involves the condensation of glycerol with o-phenylenediamine in the presence of sulfuric acid and an oxidizing agent such as arsenic acid or nitrobenzene . The resulting phenanthroline is then further functionalized to introduce the hydroxyphenyl and phenyl groups under specific reaction conditions.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetone, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE has a wide range of scientific research applications:
Biology: The compound’s ability to chelate metal ions makes it useful in biological studies, particularly in understanding metalloenzyme functions and developing metal-based drugs.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in cancer treatment, due to its ability to interfere with metal-dependent biological processes.
Industry: It is used in the development of sensors and materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE involves its ability to chelate metal ions. This chelation disrupts metal-dependent biological processes, such as enzyme activity and electron transport. The compound can also interact with DNA and proteins, leading to changes in their structure and function. These interactions are mediated through hydrogen bonding, π-π stacking, and van der Waals forces.
Comparison with Similar Compounds
Similar compounds to 8-(3-HYDROXYPHENYL)-11-PHENYL-7H,8H,9H,10H,11H,12H-CYCLOHEXA[A]4,7-PHENANTHROLIN-9-ONE include:
1,10-Phenanthroline: A simpler phenanthroline derivative used widely in coordination chemistry.
2,2’-Bipyridine: Another chelating ligand with similar coordination properties but different electronic effects.
Ferroin: A complex of 1,10-phenanthroline with iron, used as a redox indicator.
The uniqueness of this compound lies in its specific functional groups, which provide distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
8-(3-hydroxyphenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2O2/c31-20-9-4-8-18(14-20)28-27-22(15-19(16-25(27)32)17-6-2-1-3-7-17)26-21-10-5-13-29-23(21)11-12-24(26)30-28/h1-14,19,28,30-31H,15-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXGUEPSHMSEJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=CC(=CC=C5)O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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